2-((Dimethylamino)methyl)cyclohexanone

Overview

Description

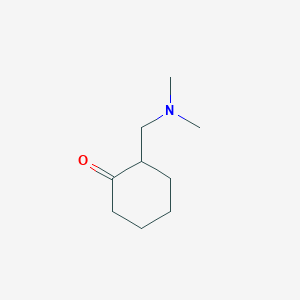

2-((Dimethylamino)methyl)cyclohexanone (CAS: 15409-60-6) is a cyclohexanone derivative featuring a dimethylaminomethyl substituent at the 2-position. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol . This compound is synthesized via the Mannich reaction, involving cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde under optimized conditions (95°C, 2.7 hours), achieving yields up to 75.1% . It serves as a critical intermediate in the production of tramadol hydrochloride, a centrally acting analgesic approved by the FDA in 1995 . Analytically, it is quantified using reversed-phase HPLC after derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) .

Preparation Methods

The synthesis of 2-((Dimethylamino)methyl)cyclohexanone typically involves the Mannich reaction, where cyclohexanone reacts with formaldehyde and dimethylamine hydrochloride. The reaction conditions include using glacial acetic acid as a solvent and performing vacuum distillation to isolate the Mannich base hydrochloride. The free base is then extracted into toluene after the addition of sodium hydroxide.

Chemical Reactions Analysis

Grignard Reactions

DMAC participates in Grignard reactions to form substituted cyclohexanol derivatives. In one application, it reacts with 3-bromoanisole-derived Grignard reagents under controlled conditions:

-

Reagents : 3-Bromoanisole, Mg, LiCl, tetrahydrofuran (THF) .

-

Conditions : Dropwise addition of DMAC at <30°C, followed by ammonium chloride quenching .

-

Outcome :

This reaction demonstrates high stereoselectivity, favoring the trans isomer. LiCl enhances selectivity by stabilizing intermediates .

Cycloaddition Reactions

DMAC reacts with azomethine ylides to form dispiro[oxindole-cyclohexanone-pyrrolidine] derivatives:

-

Conditions : Reflux in ethanol, 6–8 hours.

-

Outcome :

Product Yield Dispiro[oxindole-cyclohexanone-pyrrolidine] 28%

The reaction proceeds via 1,3-dipolar cycloaddition, with regioselectivity influenced by electronic effects of substituents .

Derivatization for Analytical Purposes

DMAC’s ketone group reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) for HPLC quantification:

-

Conditions : Acidic medium, room temperature.

-

Outcome :

Parameter Value Detection limit 0.5 ppm Linearity range 1–100 ppm (R² > 0.999)

This method enables precise detection of DMAC residues in pharmaceuticals like tramadol .

Salt Formation and Purification

DMAC forms hydrochlorides and hydrobromides for isolation:

-

Process :

-

Efficiency :

Salt Purity Hydrochloride >99% Hydrobromide 95%

Selective precipitation of the trans isomer hydrochloride achieves high enantiomeric purity .

Key Reaction Mechanisms

Scientific Research Applications

Chemistry

DMAC serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations, including oxidation to form ketones or carboxylic acids and reduction to yield alcohols or amines.

Biology

In biological research, DMAC is utilized as a building block for developing biologically active molecules. Its ability to interact with molecular targets such as enzymes and receptors makes it a valuable compound for pharmacological studies .

Medicine

DMAC is particularly noteworthy in the pharmaceutical industry:

- Precursor for Analgesics : It is involved in synthesizing analgesics and anesthetics, including Tramadol, which is used for pain management .

- Potential Antimicrobial Activity : Recent studies indicate that DMAC derivatives exhibit significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL .

Antimicrobial Activity

A study on the antimicrobial properties of DMAC derivatives highlighted their effectiveness against Staphylococcus aureus. The following table summarizes the biological activities observed:

Toxicological Profile

Preliminary toxicity studies suggest that DMAC exhibits low toxicity at therapeutic doses. However, comprehensive investigations are needed to ascertain its safety profile fully and identify any potential side effects associated with its use in humans .

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs of Cyclohexanone

2-Methylcyclohexanone (CAS: 583-60-8)

- Structure: A cyclohexanone derivative with a methyl group at the 2-position.

- Key Differences: Lacks the dimethylamino moiety, resulting in reduced polarity and basicity.

- Applications : Primarily used as a solvent and intermediate in organic synthesis .

2-[(2-Methoxyphenyl)methyl]cyclohexanone (CAS: 2702-76-3)

- Structure : Substituted with a 2-methoxybenzyl group.

- Applications : Investigated in flavor chemistry (e.g., citrus storage biomarkers) .

Pharmacologically Relevant Derivatives

Tramadol Intermediate: (1R,2R)-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

- Structure : Hydroxyl and 3-methoxyphenyl groups added to the core structure.

- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, critical for opioid receptor binding.

- Synthesis: Derived from 2-((Dimethylamino)methyl)cyclohexanone via Grignard coupling with 3-chloroanisole .

2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)

- Structure: Contains a 3-methoxyphenyl and methylamino group.

- Key Differences: The methylamino substituent increases basicity, while the methoxy group impacts metabolic stability.

- Applications : Analgesic research, though less selective than tramadol .

Substituent-Driven Reactivity and Selectivity

Physicochemical Properties

| Property | This compound | 2-Methylcyclohexanone | 2-[(2-Methoxyphenyl)methyl]cyclohexanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 155.24 | 126.20 | 218.29 |

| Polar Surface Area (Ų) | 26.3 | 17.1 | 26.3 |

| LogP | ~1.5 (estimated) | 1.6 | 2.8 |

| Basicity | High (due to dimethylamino group) | Low | Low |

Biological Activity

2-((Dimethylamino)methyl)cyclohexanone, also known as DMAC, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 171.24 g/mol. Its structure features a cyclohexanone ring substituted with a dimethylaminomethyl group, which is crucial for its biological activity.

Biological Activity

The biological activity of DMAC has been investigated primarily in the context of its pharmacological effects. It is known to interact with various molecular targets, including enzymes and receptors, which contributes to its potential therapeutic applications.

The mechanism of action of DMAC involves:

- Interaction with Receptors : DMAC may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.

- Enzymatic Inhibition : The compound has shown potential in inhibiting certain enzymes, which can alter metabolic pathways and cellular responses .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of DMAC derivatives. For instance, research has demonstrated that certain analogs exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 2 to 64 μg/mL, indicating promising antibacterial effects .

Analgesic Properties

DMAC has also been studied for its analgesic properties. In animal models, it was found to reduce pain responses in a dose-dependent manner. The compound's efficacy was compared with standard analgesics, showing comparable results in reducing nociceptive behavior .

Data Table: Biological Activities of DMAC

Toxicological Profile

While studying the biological activity of DMAC, it is crucial to consider its safety profile. Preliminary toxicity studies have indicated that DMAC exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully understand its safety margins and potential side effects .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Development of Derivatives : Synthesizing new derivatives could enhance its biological activity and reduce toxicity.

- Mechanistic Studies : Further elucidation of the precise mechanisms by which DMAC exerts its effects will aid in optimizing its therapeutic applications.

- Clinical Trials : Conducting clinical trials will be essential to assess the efficacy and safety of DMAC in humans.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-((Dimethylamino)methyl)cyclohexanone, and how do reaction parameters influence yield?

- Methodological Answer : The compound is commonly synthesized via the Mannich reaction , where cyclohexanone reacts with dimethylamine and formaldehyde under basic conditions. Key parameters include:

- Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may promote side reactions.

- Solvent : Polar aprotic solvents (e.g., ethanol, THF) improve solubility of intermediates.

- Catalyst : Acidic or basic catalysts (e.g., HCl, KOH) modulate reaction efficiency.

- Stoichiometry : Excess dimethylamine ensures complete conversion of the ketone intermediate .

- Example : A flame-dried vial setup with controlled reagent addition (as in ) minimizes side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ ~2.2–2.5 ppm in 1H NMR. Cyclohexanone’s carbonyl carbon resonates at ~210 ppm in 13C NMR.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (C₉H₁₇NO = 155.24 g/mol). Fragmentation patterns identify structural motifs (e.g., loss of CH₂N(CH₃)₂).

- IR Spectroscopy : Stretching vibrations for C=O (~1715 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups .

Q. What are the common chemical reactions involving this compound, and how are they optimized?

- Methodological Answer :

- Oxidation : The tertiary amine group can be oxidized using H₂O₂ or m-CPBA to form N-oxide derivatives.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol.

- Substitution : Nucleophilic attack at the carbonyl carbon (e.g., Grignard reagents) requires activation via enolate formation (LDA, –78°C).

- Optimization : Solvent polarity and temperature control are critical to suppress side reactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Q. How is this compound utilized as an intermediate in multi-step syntheses?

- Methodological Answer : It serves as a precursor for pharmacologically active molecules (e.g., ketamine analogs). For example:

- Step 1 : Functionalize the cyclohexanone ring via alkylation.

- Step 2 : Introduce fluorophenyl groups via Friedel-Crafts acylation (AlCl₃ catalyst).

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s salen complexes) during the Mannich reaction to induce asymmetry.

- Stereocontrol : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct enolate formation.

- Analysis : Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .

Q. What computational methods predict the solvent-dependent stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to assess conformational preferences.

- Solvent Effects : Use the COSMO-RS model to predict solvation free energies in polar vs. nonpolar solvents.

- Thermodynamic Data : Compare computed ΔfH° (enthalpy of formation) with experimental values from NIST .

Q. How does the dimethylamino group influence the compound’s interaction with neuronal receptors?

- Methodological Answer :

- In Silico Docking : Model interactions with NMDA receptors using AutoDock Vina. The dimethylamino group’s basicity enhances binding to glutamate recognition sites.

- In Vivo Studies : Administer analogs to rodent models and monitor locomotor activity (e.g., rotarod tests) to assess NMDA antagonism .

Q. How can contradictory literature data on reaction yields be resolved through experimental design?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically via a factorial matrix.

- Statistical Analysis : Use ANOVA to identify significant factors. Replicate high-yield conditions (e.g., 70°C, THF, 1.2 eq. dimethylamine) .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

Properties

IUPAC Name |

2-[(dimethylamino)methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHLEFBSGUGHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283556 | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15409-60-6 | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15409-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)cyclohexanone, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015409606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15409-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K361MJ2WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.